3-(1,2-Benzoxazol-3-yl)-9-fluoro-5H-[1]benzopyrano[4,3-b]pyridine
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Overview
Description
3-(1,2-Benzoxazol-3-yl)-9-fluoro-5H-1benzopyrano[4,3-b]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Benzoxazol-3-yl)-9-fluoro-5H-1benzopyrano[4,3-b]pyridine typically involves multicomponent reactions. One common method includes the reaction of 2-chloroquinoline-3-carbaldehyde with 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) and active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin . The reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The use of easily accessible starting materials and simple workup procedures makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(1,2-Benzoxazol-3-yl)-9-fluoro-5H-1benzopyrano[4,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
3-(1,2-Benzoxazol-3-yl)-9-fluoro-5H-1benzopyrano[4,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(1,2-Benzoxazol-3-yl)-9-fluoro-5H-1benzopyrano[4,3-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Benzopyran-annulated pyrano[2,3-c]pyrazoles: These compounds share a similar pyrano structure and exhibit antimicrobial and anticancer activities.
Benzo[h]pyrano[2,3-b]quinolines: These derivatives have similar synthetic routes and applications in medicinal chemistry.
Uniqueness
3-(1,2-Benzoxazol-3-yl)-9-fluoro-5H-1benzopyrano[4,3-b]pyridine is unique due to its specific combination of benzoxazole and benzopyrano-pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
651727-97-8 |
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Molecular Formula |
C19H11FN2O2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
3-(1,2-benzoxazol-3-yl)-9-fluoro-5H-chromeno[4,3-b]pyridine |
InChI |
InChI=1S/C19H11FN2O2/c20-13-5-6-16-15(8-13)18-12(10-23-16)7-11(9-21-18)19-14-3-1-2-4-17(14)24-22-19/h1-9H,10H2 |
InChI Key |
HLBPNVJZPSVRTF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C(O1)C=CC(=C3)F)N=CC(=C2)C4=NOC5=CC=CC=C54 |
Origin of Product |
United States |
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